molecular formula C10H17ClN4O2 B13563426 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride

Cat. No.: B13563426
M. Wt: 260.72 g/mol
InChI Key: RREGVIJFDQWMQZ-FJXQXJEOSA-N
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Description

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a tetrahydropyrimidine ring, and an ethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dionehydrochloride stands out due to its unique combination of a pyrrolidine ring and a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17ClN4O2

Molecular Weight

260.72 g/mol

IUPAC Name

6-[(3S)-3-aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;hydrochloride

InChI

InChI=1S/C10H16N4O2.ClH/c1-2-14-9(15)5-8(12-10(14)16)13-4-3-7(11)6-13;/h5,7H,2-4,6,11H2,1H3,(H,12,16);1H/t7-;/m0./s1

InChI Key

RREGVIJFDQWMQZ-FJXQXJEOSA-N

Isomeric SMILES

CCN1C(=O)C=C(NC1=O)N2CC[C@@H](C2)N.Cl

Canonical SMILES

CCN1C(=O)C=C(NC1=O)N2CCC(C2)N.Cl

Origin of Product

United States

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